2,4-Heptadienoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-hepta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H,8,9)/b4-3+,6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTGOLDQGRPDNF-VNKDHWASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-86-9, 65518-46-9 | |
| Record name | 2,4-Heptadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Heptadienoic acid, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065518469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-HEPTADIENOIC ACID, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGE8IQ4R52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Stereochemical Control in 2,4 Heptadienoic Acid Synthesis
Chemoenzymatic and Biomimetic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional organic chemistry to create efficient reaction pathways. For the synthesis of 2,4-heptadienoic acid and its derivatives, enzymes such as lipases and aldolases are of particular interest. Lipases can be used for the enantioselective acetylation of precursor alcohols, a key step in building chiral molecules. nih.gov For instance, a lipase-catalyzed enantioselective acetylation can separate racemic mixtures, providing an enantiomerically pure alcohol that serves as a building block for a specific isomer of the target acid. nih.gov Aldolase-catalyzed transformations can form carbon-carbon bonds with high stereocontrol, a crucial step in constructing the backbone of the acid. uni-hannover.de
Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. nih.govrsc.orgnih.gov This approach often involves emulating proposed biosynthetic pathways to construct complex molecules. nih.govnih.gov For a compound like this compound, a biomimetic strategy might involve mimicking the polyketide synthase (PKS) pathway, where simple acyl units are sequentially coupled and modified to build the carbon chain. A key step in such a synthesis could be a macrocyclization reaction inspired by a natural process, which can offer high stereoselectivity. nih.govnih.gov These strategies not only provide efficient routes to natural products but also offer insights into their biosynthesis. nih.govnih.gov
Enantioselective and Diastereoselective Synthetic Strategies for this compound Isomers
The control of stereochemistry is paramount in synthesizing specific isomers of this compound, such as the (2E,4E) or (2Z,4E) forms. nih.gov Diastereoselective strategies focus on controlling the geometry of the two double bonds.
The Wittig reaction is a cornerstone for creating carbon-carbon double bonds and can be tailored for stereoselectivity. masterorganicchemistry.comresearchgate.net The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide can predictably form an alkene. researchgate.net The stereochemical outcome often depends on the nature of the ylide:
Non-stabilized ylides typically react to form (Z)-alkenes (cis).
Stabilized ylides (with an electron-withdrawing group) generally favor the formation of (E)-alkenes (trans) due to thermodynamic control.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) esters, almost exclusively produces (E)-alkenes and is highly effective for synthesizing the (2E,4E)-isomer of this compound.
For syntheses requiring specific chirality (enantioselectivity), chiral catalysts or auxiliaries are employed. For example, a chiral auxiliary can be temporarily incorporated into a precursor molecule to direct the stereochemical outcome of a key reaction, after which it is removed. This approach allows for the synthesis of all four possible diastereomers of a target molecule. nih.gov
| Reaction Name | Reagents | Typical Product Stereochemistry | Application to this compound |
| Wittig Reaction (Non-stabilized) | Aldehyde + Non-stabilized Phosphonium Ylide | (Z)-alkene (cis) | Synthesis of (2Z,4E) or (2Z,4Z) isomers |
| Wittig Reaction (Stabilized) | Aldehyde + Stabilized Phosphonium Ylide | (E)-alkene (trans) | Synthesis of (2E,4E) or (2E,4Z) isomers |
| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Carbanion | (E)-alkene (trans) | Predominantly for (2E,4E) isomer synthesis |
| Asymmetric Hydrogenation | Achiral precursor + Chiral Catalyst (e.g., Ru-BINAP) | Chiral center with high enantiomeric excess | Creation of chiral centers in derivatives |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are highly relevant to the synthesis of fatty acids like this compound. rsc.orgrsc.org
Key applications include:
Catalysis: Using catalysts instead of stoichiometric reagents minimizes waste. youtube.com Biocatalysts (enzymes) and heterogeneous catalysts are preferred as they are often more selective, operate under milder conditions, and can be easily recovered and reused. rsc.orgrsc.org
Renewable Feedstocks: Synthesizing the acid from renewable resources, such as non-edible vegetable oils or their fatty acid methyl esters (FAMEs), aligns with sustainability goals. rsc.orgresearchgate.net
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Condensation reactions are generally more atom-economical than substitution reactions that generate byproducts.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2, or performing reactions under solvent-free conditions, reduces environmental impact. youtube.com
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Design syntheses to minimize waste generation. |
| Atom Economy | Utilize condensation and addition reactions (e.g., Aldol, Wittig) over substitutions with poor atom economy. |
| Less Hazardous Chemical Syntheses | Avoid toxic reagents and opt for safer alternatives. |
| Designing Safer Chemicals | The final product itself has applications as a natural compound. |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. youtube.com |
| Design for Energy Efficiency | Employ reactions at ambient temperature and pressure, such as those using biocatalysts. |
| Use of Renewable Feedstocks | Start from plant-derived oils or other biomass. rsc.orgresearchgate.net |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using selective catalysts. |
| Catalysis | Employ enzymatic, heterogeneous, or other selective catalysts to improve efficiency and reduce waste. youtube.comrsc.org |
| Design for Degradation | As a fatty acid, it is expected to be biodegradable. |
| Real-time analysis for Pollution Prevention | Monitor reactions to prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose stable chemicals and reaction conditions to minimize risk. |
Mechanistic Studies of this compound Formation from Precursors
Understanding the mechanisms of formation is crucial for controlling the yield and stereochemistry of this compound.
Pyrylium (B1242799) Salt-Mediated Routes
Pyrylium salts are cationic aromatic rings containing an oxygen atom that can act as powerful activating agents. wikipedia.org In organic synthesis, they are known to convert primary amines into good leaving groups (pyridinium salts), enabling C-N bond cleavage and subsequent functionalization. nih.gov While not a direct method for synthesizing the acid itself, this chemistry can be applied to precursors.
A plausible mechanism involves the reaction of a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, with a precursor molecule containing a primary amine. nih.gov This transforms the amine into a pyridinium (B92312) salt, which is an excellent leaving group. nih.gov This activated intermediate can then undergo a nucleophilic substitution or an elimination reaction to form a new carbon-carbon bond or a double bond, which is a critical step in building the conjugated diene system of this compound. This method offers a way to functionalize otherwise unreactive positions in a molecule.
Condensation and Elimination Reactions
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is well-suited for synthesizing α,β-unsaturated carbonyl compounds, the direct precursors to this compound. wikipedia.orglibretexts.org A crossed-aldol condensation between propanal and crotonaldehyde (B89634) (but-2-enal) can be used. thieme-connect.de
The mechanism proceeds as follows:
A base removes an acidic α-hydrogen from propanal to form an enolate nucleophile.
The enolate attacks the carbonyl carbon of crotonaldehyde in a 1,2-addition. thieme-connect.de
The resulting β-hydroxy aldehyde intermediate is formed.
Under heating or acidic/basic conditions, this intermediate undergoes dehydration (elimination of a water molecule) to form the conjugated 2,4-heptadienal. libretexts.orgkhanacademy.org
Subsequent oxidation of the aldehyde group yields this compound.
The stereochemistry of the resulting diene is often controlled by thermodynamic stability, favoring the (E,E) isomer.
Isomerization Reactions in Synthesis
The geometric configuration of the double bonds in this compound is critical to its properties. During synthesis, mixtures of isomers can form. Isomerization reactions are therefore employed to convert an undesired isomer into the desired one. The isomerization of conjugated linoleic acids (a close relative) is well-studied and provides a model. asianpubs.orgresearchgate.netmdpi.com
This process can be catalyzed by various means:
Alkali Isomerization: Heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol can shift the double bonds and change their geometry, typically leading to a thermodynamically stable mixture of isomers. asianpubs.org
Acid Catalysis: Protonic or Lewis acids can also catalyze the isomerization of double bonds.
Photocatalysis: In some cases, light in the presence of a catalyst like iodine can promote isomerization. researchgate.net
The mechanism often involves the reversible addition of a catalyst or the formation of radical intermediates, allowing for rotation around the carbon-carbon single bond before the double bond is reformed in a different configuration. researchgate.net The final ratio of isomers is dependent on their relative thermodynamic stabilities.
Development of Novel Catalytic Systems for this compound Production
The synthesis of this compound and its derivatives, while not as extensively documented as that of its shorter counterpart, sorbic acid (2,4-hexadienoic acid), benefits from the broader advancements in catalytic chemistry for the formation of conjugated diene systems. Research into novel catalytic systems is driven by the need for higher efficiency, stereoselectivity, and more sustainable reaction conditions. This section explores the development of such catalytic methodologies, drawing from established principles in the synthesis of conjugated dienes and related molecules.
Historically, the production of similar conjugated acids like sorbic acid has relied on the condensation of crotonaldehyde with ketene. wikipedia.orggoogle.com This process often employs catalysts such as fatty acid salts of divalent or trivalent metals from groups II to VIII of the periodic table, including zinc isobutyrate. epo.org The resulting polyester (B1180765) is then subjected to thermal or acid-catalyzed cleavage to yield the final dienoic acid. google.comgoogle.comepo.org While effective for large-scale industrial production, these methods can require harsh conditions and may offer limited control over stereochemistry.
Modern synthetic efforts are focused on transition metal-catalyzed cross-coupling and metathesis reactions, which provide milder and more versatile routes to conjugated dienes with greater control over the final structure. mdpi.com Key among these are systems based on palladium, rhodium, and ruthenium.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals and natural products. mdpi.comnobelprize.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. nobelprize.org
In the context of this compound synthesis, a plausible strategy would involve the coupling of a C3 fragment with a C4 fragment. For instance, a Suzuki coupling could be envisioned between a propenylboronic acid derivative and a suitable 4-halobut-2-enoate ester, followed by hydrolysis. The versatility of these methods allows for the use of a wide range of functional groups, making them highly adaptable. researchgate.netnih.gov Research into the synthesis of 4-substituted 2(5H)-furanones has demonstrated the efficacy of palladium-catalyzed coupling of boronic acids, showcasing a related synthetic strategy. researchgate.net The development of these catalytic systems often focuses on the design of new ligands to improve catalyst stability and activity. nih.gov
Rhodium-Catalyzed Reactions
Rhodium catalysts have also emerged as effective for the synthesis of conjugated dienes. For example, rhodium(I) complexes have been shown to catalyze the conjugate addition of aryl- and alkenylboronic acids to 2,4-dienoate esters. acs.orgacs.org Depending on the substrates and reaction conditions, these reactions can yield 1,4- or 1,6-addition products. acs.orgacs.org Furthermore, rhodium-catalyzed intramolecular cycloadditions of allene-1,3-dienes have been developed to produce bicyclic systems with high diastereoselectivity, demonstrating the potential of rhodium catalysis in controlling stereochemistry in complex diene systems. rsc.org The cyclization of alkynoic acids using rhodium-phosphine complexes to form lactones is another relevant application, showcasing the utility of these catalysts in manipulating carboxylic acid-containing substrates. scholaris.ca
Ruthenium-Based Olefin Metathesis
Olefin metathesis, catalyzed by ruthenium complexes, represents a highly efficient and atom-economical method for the formation of carbon-carbon double bonds. mdpi.com Cross-metathesis between two different olefins could be a direct route to the carbon skeleton of this compound esters. For example, the cross-metathesis of 1-pentene (B89616) with an acrylate (B77674) ester, in the presence of a suitable ruthenium catalyst, could potentially form the desired 2,4-heptadienoate ester skeleton.
The development of new generations of ruthenium catalysts, such as the Grubbs catalysts, has significantly expanded the scope of olefin metathesis. organic-chemistry.orgnih.gov These catalysts exhibit improved air and water stability and higher activity, allowing for reactions to be carried out under milder conditions and with lower catalyst loadings. organic-chemistry.orgnih.gov Research has focused on modifying the ligands attached to the ruthenium center to fine-tune the catalyst's reactivity and selectivity. organic-chemistry.org Ruthenium-catalyzed two-component additions to form 1,3-dienes have also been developed, further highlighting the versatility of this metal in constructing conjugated systems. acs.org
The table below summarizes some of the novel catalytic systems and their potential application in the synthesis of this compound or related conjugated dienes.
| Catalyst System | Reaction Type | Potential Application in this compound Synthesis | Key Features |
| Palladium(0) with phosphine (B1218219) ligands | Suzuki or Heck Coupling | Coupling of a propenylboronic acid/ester with a 4-halobut-2-enoate ester. | Mild reaction conditions, high functional group tolerance. nobelprize.orgresearchgate.net |
| Rhodium(I) complexes | Conjugate Addition | Addition of a propenylboronic acid to a but-2-enoate ester. | Can provide access to various isomers depending on conditions. acs.orgacs.org |
| Grubbs-type Ruthenium complexes | Olefin Metathesis | Cross-metathesis of 1-pentene and an acrylate ester. | High efficiency, atom economy, and tolerance to functional groups. mdpi.comorganic-chemistry.org |
Biosynthetic Pathways and Metabolic Fates of 2,4 Heptadienoic Acid
Elucidation of Enzymatic Pathways Involved in 2,4-Heptadienoic Acid Formation
The precise biosynthetic pathways leading to this compound are not extensively detailed in scientific literature; however, the roles of key enzyme families can be inferred from their known biochemical functions.
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgumw.edu.pl This conversion is a critical step in various biosynthetic and detoxification pathways. frontiersin.org The general reaction catalyzed by ALDHs is:
RCHO + NAD(P)⁺ + H₂O → RCOOH + NAD(P)H + H⁺ wikipedia.org
In the context of this compound biogenesis, an aldehyde dehydrogenase would be responsible for the final step: the oxidation of the precursor aldehyde, 2,4-heptadienal. This reaction would convert the aldehyde functional group to a carboxylic acid, yielding the final this compound molecule. The human genome contains 19 known ALDH genes, and these enzymes are found in various cellular compartments, including the cytosol and mitochondria. wikipedia.orgnih.gov The ALDH3 family, in particular, is known to oxidize medium-chain aliphatic and aromatic aldehydes, such as those derived from fatty acids. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Family | General Function | Putative Role in this compound Lifecycle |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehydes to carboxylic acids wikipedia.org | Catalyzes the final step in biogenesis from 2,4-heptadienal. |
| 3-Hydroxyacyl-CoA Epimerase | Interconverts D- and L-3-hydroxyacyl-CoA esters during peroxisomal β-oxidation nih.gov | No established role in biogenesis; involved in the catabolism of certain unsaturated fatty acids. |
| 2,4-Dienoyl-CoA Reductase | Reduces 2,4-dienoyl-CoA to trans-3-enoyl-CoA in the β-oxidation pathway nih.gov | Prepares 2,4-heptadienoyl-CoA for entry into the fatty acid degradation cycle. |
3-Hydroxyacyl-CoA epimerase is an enzyme that catalyzes the interconversion of (S)-3-hydroxyacyl-CoA and (R)-3-hydroxyacyl-CoA stereoisomers. Research has established that this enzyme is located in peroxisomes, not mitochondria. nih.gov Its primary role is in the β-oxidation of polyunsaturated fatty acids that possess double bonds at even-numbered positions, where the standard metabolic pathway generates a D-3-hydroxyacyl-CoA intermediate that must be converted to the L-isomer for the subsequent dehydrogenase step. nih.gov
Based on its known function and subcellular location, 3-hydroxyacyl-CoA epimerase is involved in the degradation of specific fatty acids rather than their biogenesis. There is no direct evidence to suggest its contribution to the formation of this compound. Its involvement would be in a catabolic capacity, processing intermediates during the breakdown of certain polyunsaturated fats.
Integration of this compound into Central Metabolic Pathways (e.g., Fatty Acid Cycle)
For this compound to be utilized for energy, it must first be activated to its coenzyme A (CoA) thioester, forming 2,4-heptadienoyl-CoA. Its subsequent entry into the mitochondrial β-oxidation pathway requires specialized enzymes because the conjugated double bonds at positions 2 and 4 prevent the direct action of enoyl-CoA hydratase, a key enzyme in the standard β-oxidation spiral.
The metabolic route for such compounds is exemplified by the degradation of 2,4-decadienoyl-CoA, an intermediate in the breakdown of linoleic acid. nih.gov This substrate is not directly processed by the β-oxidation machinery. nih.gov Instead, it is first reduced by an NADPH-dependent enzyme, 2,4-dienoyl-CoA reductase. nih.govnih.gov This enzyme converts the 2,4-dienoyl-CoA substrate into a trans-3-enoyl-CoA intermediate. nih.gov This intermediate can then be isomerized by enoyl-CoA isomerase to the trans-2-enoyl-CoA, which is a standard substrate for the β-oxidation pathway. aocs.org
Following this initial reduction and isomerization, the seven-carbon acyl-CoA chain of what was this compound would undergo two cycles of β-oxidation. Each cycle shortens the chain by two carbons, producing one molecule of acetyl-CoA. aocs.org This would yield:
2 molecules of acetyl-CoA
1 molecule of propionyl-CoA (a three-carbon remnant)
As with other odd-chain fatty acids, the resulting propionyl-CoA can be converted to succinyl-CoA, which then enters the citric acid cycle as an anaplerotic intermediate, contributing to cellular energy production. nih.gov
Biosynthesis of Complex Natural Products Featuring a this compound Moiety
Many complex natural products from microorganisms are synthesized by large, modular enzyme complexes known as Polyketide Synthases (PKSs) and Nonribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines often use fatty acids as building blocks.
Polyketide synthases (PKSs) are enzymes that biosynthesize a diverse group of secondary metabolites known as polyketides. nih.govnih.gov They function in a manner analogous to fatty acid synthesis, iteratively condensing small acyl-CoA units. nih.gov PKSs are classified into three main types (I, II, and III), with Type I and II systems acting as modular assembly lines to construct complex carbon skeletons. nih.gov While PKSs are responsible for an enormous variety of natural products, including many with unsaturated acyl chains, specific examples of PKS-derived natural products that definitively incorporate a this compound moiety are not prominently documented in the searched literature.
Nonribosomal peptide synthetases (NRPSs) are modular mega-enzymes that synthesize a wide range of peptide-based natural products, many with significant medicinal importance. nih.govresearchgate.net These systems can incorporate a variety of proteinogenic and non-proteinogenic amino acids. mdpi.com
Furthermore, many natural products are hybrids, assembled by combined PKS-NRPS pathways. researchgate.net In these hybrid systems, a polyketide chain synthesized by a PKS module can be passed to an NRPS module for further elongation with amino acids, or an NRPS system can be initiated with a fatty acid starter unit. mdpi.comresearchgate.net For example, the lipopeptide surfactin contains a β-hydroxy fatty acid attached to a heptapeptide. nih.gov While it is biochemically plausible for an NRPS or a hybrid PKS-NRPS system to utilize this compound (or its CoA-activated form) as a starter unit to acylate the first amino acid of a peptide chain, specific natural products confirmed to be assembled in this manner were not identified in the search results.
Identification of Biosynthetic Intermediates (e.g., P8/1-OG)
The precise biosynthetic pathway of this compound, including specific intermediates such as P8/1-OG, is not extensively documented in publicly available scientific literature. However, its structure as a seven-carbon unsaturated carboxylic acid suggests its origin from the fatty acid biosynthesis pathway, which is a fundamental process in many organisms, including fungi.
Fungi are known to produce a diverse array of fatty acids through a multi-enzyme complex called fatty acid synthase (FAS). imrpress.commdpi.com The biosynthesis of fatty acids in fungi typically begins with the carboxylation of acetyl-CoA to malonyl-CoA. mdpi.comnih.gov The FAS complex then catalyzes a series of condensation, reduction, and dehydration reactions to elongate the carbon chain, typically by two carbons at a time. mdpi.com The synthesis of unsaturated fatty acids, such as this compound, involves the action of desaturase enzymes that introduce double bonds at specific positions in the growing acyl chain. nih.gov
Given that this compound is a C7 fatty acid, its biosynthesis might involve a modified fatty acid synthesis pathway or a polyketide synthase (PKS) pathway, which is also common in fungi for the production of secondary metabolites. nih.govnih.gov Fungal PKSs are large, multifunctional enzymes that can generate diverse carbon skeletons. nih.gov It is plausible that a specific PKS or a hybrid FAS/PKS system is responsible for the synthesis of the seven-carbon chain and the introduction of the conjugated double bonds found in this compound. The specific intermediates in such a pathway would be transient, enzyme-bound molecules that are difficult to isolate and identify.
While "P8/1-OG" is not a recognized intermediate in the canonical fatty acid or polyketide synthesis pathways, it could represent a specific, yet uncharacterized, molecule in a unique biosynthetic route to this compound within a particular organism. Without direct experimental evidence, the exact nature of P8/1-OG and its role in the biosynthesis of this compound remain speculative.
Table 1: General Steps in Fungal Unsaturated Fatty Acid Biosynthesis
| Step | Description | Key Enzyme(s) | Precursors/Intermediates |
| 1. Initiation | Carboxylation of Acetyl-CoA to form Malonyl-CoA. | Acetyl-CoA carboxylase | Acetyl-CoA, Bicarbonate, ATP |
| 2. Elongation | Iterative cycles of condensation, reduction, and dehydration to extend the fatty acid chain. | Fatty Acid Synthase (FAS) Complex | Malonyl-CoA, Acetyl-CoA |
| 3. Desaturation | Introduction of double bonds into the saturated fatty acid chain. | Fatty Acid Desaturases | Saturated fatty acyl-CoA, O2, NAD(P)H |
Microbial Metabolism and Biotransformation of this compound
Direct studies on the microbial metabolism and biotransformation of this compound are limited. However, significant insights can be drawn from research on sorbic acid (trans,trans-2,4-hexadienoic acid), a structurally similar and widely studied compound. The metabolic pathways for sorbic acid in bacteria and fungi are well-characterized and provide a strong predictive framework for the potential metabolic fates of this compound.
Bacterial Xenobiotic Metabolite Roles
Bacteria can metabolize unsaturated carboxylic acids, treating them as xenobiotics—foreign compounds to be detoxified or utilized as a carbon source. The metabolism of such compounds can serve several roles for the bacteria, including detoxification and energy production. In anaerobic environments, bacteria have been shown to degrade various organic macromolecules, including lipids, into smaller, usable molecules like volatile fatty acids. nih.gov
The metabolism of unsaturated fatty acids in bacteria often involves initial activation to a coenzyme A (CoA) thioester, followed by degradation through the β-oxidation pathway. youtube.com For a compound like this compound, the presence of conjugated double bonds would require additional enzymatic steps for isomerization and reduction before it can be fully processed by the standard β-oxidation cycle. Some bacteria possess enzymes like 2,4-dienoyl-CoA reductase, which is crucial for the metabolism of fatty acids with double bonds at even-numbered positions. youtube.com
The breakdown of this compound would likely proceed through intermediates that can enter central metabolic pathways, such as the citric acid cycle, ultimately leading to the production of ATP and biomass. The ability to utilize such compounds as a sole carbon and energy source would provide a competitive advantage to bacteria in environments where these compounds are present.
Fungal Metabolic Pathways
Fungi, particularly species of Penicillium, Aspergillus, and Mucor, are known to metabolize sorbic acid through various detoxification pathways. tandfonline.comtandfonline.comnih.gov These pathways are likely analogous for this compound due to their structural similarity.
One common fungal detoxification mechanism for sorbic acid is decarboxylation , leading to the formation of a volatile hydrocarbon. For sorbic acid, this results in 1,3-pentadiene. tandfonline.comnih.gov By analogy, this compound could be decarboxylated to produce 1,3-hexadiene. This reaction effectively removes the carboxylic acid group, which is often responsible for the antimicrobial activity of such compounds.
Another significant metabolic route is reduction . Fungi can reduce the carboxylic acid group and the double bonds of sorbic acid. This can lead to the formation of sorbic alcohol (trans-2,trans-4-hexadienol) and subsequently 4-hexenol. tandfonline.com A similar reduction of this compound would yield 2,4-heptadienol and then 4-heptenol. Further metabolism could involve the reduction of the double bonds to produce a saturated fatty acid.
Esterification is another detoxification strategy employed by some fungi. In the presence of ethanol, sorbic acid can be converted to ethyl sorbate, a less toxic and more volatile compound. tandfonline.com It is plausible that fungi could similarly esterify this compound to its corresponding ethyl ester.
Finally, some fungi can completely degrade sorbic acid via the β-oxidation pathway after initial reduction and isomerization steps. nih.gov This pathway would break down the fatty acid into acetyl-CoA units, which can then be used for energy production or biosynthesis. nih.gov
Table 2: Potential Fungal Metabolic Fates of this compound (based on Sorbic Acid Metabolism)
| Metabolic Pathway | Description | Potential Product(s) from this compound |
| Decarboxylation | Removal of the carboxyl group as CO2. | 1,3-Hexadiene |
| Reduction | Reduction of the carboxylic acid and/or the double bonds. | 2,4-Heptadienol, 4-Heptenol, Heptanoic acid |
| Esterification | Reaction with an alcohol (e.g., ethanol) to form an ester. | Ethyl 2,4-heptadienoate |
| β-Oxidation | Catabolic process breaking down the fatty acid into acetyl-CoA. | Acetyl-CoA |
Chemical Reactivity and Transformation Mechanisms of 2,4 Heptadienoic Acid
Stereoisomerization Dynamics and Mechanisms (e.g., Cis-Trans Isomerization)
The presence of two non-terminal double bonds in 2,4-heptadienoic acid allows for the existence of four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The interconversion between these stereoisomers is a key aspect of its chemistry.
The enzymatic isomerization of compounds structurally related to this compound has been a subject of detailed mechanistic study. A key example is the maleylacetone cis-trans isomerase system, which catalyzes the cis-trans isomerization of maleylacetone (4-hydroxy-6-oxo-2,4-heptadienoic acid), an analogue of 6-oxo-2,4-heptadienoic acid. cdnsciencepub.comresearchgate.net This enzyme is crucial in the metabolic degradation pathway of aromatic amino acids like phenylalanine. cdnsciencepub.com
The isomerization reaction requires the coenzyme glutathione (B108866) (GSH), a tripeptide whose cysteine sulfhydryl group acts as the catalytic site. cdnsciencepub.com The mechanism does not proceed through a simple acid-base catalysis involving proton abstraction and re-addition. Instead, extensive research supports a nucleophilic addition mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Mechanistic studies involving monodeuterated isotopomers of maleylacetone (4-hydroxy-6-oxo-2,4-heptadienoic-2-d1 acid and 4-hydroxy-6-oxo-2,4-heptadienoic-3-d1 acid) were conducted to probe the details of the isomerization around the C-2—C-3 bond. cdnsciencepub.comresearchgate.netcdnsciencepub.com The results indicated that the isomer with deuterium (B1214612) at the C-2 position reacts 15% faster than the one with deuterium at the C-3 position. cdnsciencepub.comcdnsciencepub.comgrafiati.com This finding is consistent with a nucleophilic addition of the coenzyme's thiol group to C-2 of the diene system. This addition converts the C-2—C-3 double bond into a single bond, allowing for free rotation. Subsequent elimination of the coenzyme yields the isomerized product. cdnsciencepub.comresearchgate.netcdnsciencepub.com This pathway is favored over a conjugate addition across both C-2 and C-3. cdnsciencepub.comcdnsciencepub.com
The interaction of various isomers of 6-oxo-2,4-heptadienoic acid with maleylacetone cis-trans isomerase has been investigated to understand the enzyme's structural requirements. researchgate.netacs.org These studies help to elucidate how the substrate, maleylacetone, interacts with the enzyme. researchgate.net
Table 1: Isotope Effect in Enzyme-Catalyzed Isomerization of Maleylacetone
| Isotopomer | Position of Deuterium | Relative Reaction Rate | Proposed Mechanism |
|---|---|---|---|
| 1 | C-2 | 1.15 | Nucleophilic addition at C-2 |
| 2 | C-3 | 1.00 | Nucleophilic addition at C-2 |
Data derived from studies on the maleylacetone cis-trans isomerase–glutathione system. cdnsciencepub.comcdnsciencepub.comgrafiati.com
Beyond enzymatic processes, this compound isomers can interconvert through other mechanisms. For instance, photocatalyzed isomerization has been explored as a method to generate different isomers, such as attempting to produce the (2Z,4Z) acid from other isomeric esters. researchgate.net
Base-catalyzed hydrolysis of methyl esters of 6-oxo-2,4-heptadienoic acid can also induce isomerization. researchgate.net Notably, the hydrolysis of the methyl ester of 6-oxo-2(Z),4(Z)-heptadienoic acid does not yield the corresponding (2Z,4Z) acid. Instead, it rearranges to furnish the more stable 6-oxo-2(Z),4(E)-heptadienoic acid. researchgate.net
Thermal rearrangements are also possible. Studies on related (2E,4E)-alka-2,4-dienals have shown they can undergo thermal intramolecular rearrangement in superheated fluids like subcritical water, without the need for a catalyst, to form non-conjugated (Z)-alk-3-enoic acids. kochi-tech.ac.jp This suggests that under specific thermal conditions, this compound could potentially undergo similar non-conjugated rearrangements. kochi-tech.ac.jp
Oxidation and Reduction Pathways of the Dienoid System and Carboxylic Acid Group
The dienoid system and the carboxylic acid group in this compound and its derivatives are susceptible to both oxidation and reduction.
Oxidation: The double bonds in the diene system are prone to oxidation. For example, the oxidation of natural variotin, a related compound, with manganese dioxide yields ketovariotin. tandfonline.com The synthesis of 6-oxo-2,4-trans, trans-heptadienoic acid has been achieved, and this keto acid can be further manipulated. tandfonline.com For related dienoic acids, oxidation can lead to the formation of ketones or aldehydes. In some biotransformation pathways, oxygenation can lead to the cleavage of aromatic rings in precursor molecules, forming dienoic acid structures. universiteitleiden.nl
Reduction: Both the carboxylic acid group and the conjugated double bonds can be reduced. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). Catalytic hydrogenation can be employed to reduce the carbon-carbon double bonds of the diene system, leading to a saturated or partially saturated fatty acid. For instance, the reduction of N-(6-oxo-2,4-trans, tralls-heptadienoyl) 2-pyrrolidonide has been described as part of synthetic studies on related natural products. tandfonline.com
Electrophilic and Nucleophilic Addition Reactions of the Conjugated Diene
The electron-rich pi bonds of the conjugated diene system are prime targets for addition reactions. chemguide.co.uk An electrophilic addition reaction involves an initial attack by an electrophile on the electron-dense diene. chemguide.co.uk
Electrophilic Addition: In electrophilic addition, an electrophile is attracted to the exposed pi bonds. chemguide.co.uk The reaction breaks a pi bond and forms two new sigma bonds. libretexts.org Halogens (like Br₂ and Cl₂) and hydrohalic acids (like HCl and HBr) are common reagents for electrophilic addition to dienes. The reaction of 2,3-heptadienoic acid with phenylselenenyl chloride (PhSeCl) or phenylsulfenyl chloride (PhSCl) results in an electrophilic cyclization, a process where addition is followed by an intramolecular reaction. sci-hub.ru Similarly, the halolactonization of substituted heptadienoic acids with iodine and sodium bicarbonate demonstrates a group-selective electrophilic addition, where the reaction preferentially occurs at one of the two double bonds. thieme-connect.de
Nucleophilic Addition: Nucleophilic addition to the conjugated system of this compound is also a significant reaction pathway, often referred to as conjugate or Michael addition. This is particularly relevant when an electron-withdrawing group, such as the carboxylic acid, activates the diene system. As discussed previously, the enzyme-catalyzed isomerization of maleylacetone proceeds via a nucleophilic addition of glutathione to the C-2 position. cdnsciencepub.comresearchgate.netgrafiati.com In another example, the reaction of 2,4,6-trimethylpyrylium salts can lead to derivatives of 2,4-dimethyl-6-oxo-2,4-heptadienoic acid through a nucleophilic addition of a cyanide anion. sci-hub.se
Cyclization and Rearrangement Reactions of this compound and its Derivatives
The structure of this compound and its derivatives is well-suited for various cyclization and rearrangement reactions, leading to the formation of cyclic compounds like lactones and carbocycles.
One notable reaction is the intramolecular Diels-Alder reaction, although more commonly observed in related systems like 2,6-heptadienoic acid, which can undergo intramolecular cycloaddition to form bicyclic ketones. google.com
Derivatives of 2,4-dimethyl-6-oxo-2,4-heptadienoic acid, formed from 2,4,6-trimethylpyrylium salts, undergo fascinating rearrangements. sci-hub.se Depending on the reaction conditions, the initial acyclic valence tautomer can cyclize in different ways. Brief refluxing in aqueous sodium hydroxide (B78521) yields a bicyclic lactone (1,3,5-trimethyl-6,8-dioxabicyclo[3.2.1]oct-2-en-7-one). sci-hub.seresearchgate.net However, prolonged refluxing in aqueous sodium acetate (B1210297) leads to a thermodynamically more stable furan-2-one derivative. sci-hub.se The formation of this furanone occurs via an intramolecular 1,4-addition of the carboxylate anion to the activated C4–C5 double bond of the ring-opened intermediate. sci-hub.se
Electrophilic addition can also initiate cyclization. The reaction of 2,3-allenoic acids with reagents like phenylselenenyl chloride leads to the formation of β-phenylselenylbutenolides through an efficient electrophilic cyclization process. sci-hub.ru
Table 2: Cyclization Products of 2,4-Dimethyl-6-oxo-2,4-heptadienonitrile
| Reagent/Condition | Major Product | Product Type | Control |
|---|---|---|---|
| Boiling water (brief) / NaOH (aq, brief) | 1,3,5-Trimethyl-6,8-dioxabicyclo[3.2.1]oct-2-en-7-one | Bicyclic Lactone | Kinetically Controlled |
| Sodium Acetate (aq, prolonged reflux) | 3,5-Dimethyl-5-(2-oxopropyl)-furan-2-one | Furan-2-one | Thermodynamically Controlled |
Data derived from the reactions of 2,4-dimethyl-6-oxo-2,4-heptadienonitrile, the nitrile precursor to the corresponding acid. sci-hub.se
Biochemical and Molecular Biological Studies of 2,4 Heptadienoic Acid
Investigation of 2,4-Heptadienoic Acid as an Enzymatic Substrate or Inhibitor
Research has primarily focused on derivatives of this compound, particularly hydroxylated and oxidized forms, as key intermediates or products in enzymatic reactions. These studies provide insight into the compound's role as both a substrate and a tool for understanding enzyme mechanics.
The formation of this compound derivatives is often a measurable outcome in enzyme assays, allowing for kinetic analysis. For instance, 2-hydroxy-6-oxo-2,4-heptadienoic acid is a product formed during the degradation of aromatic compounds by certain enzymes. acs.org Dioxygenases, a class of metalloenzymes, catalyze the cleavage of catechols and their derivatives, which can lead to the production of this compound. acs.org
The specific activity of these enzymes is determined by monitoring the formation of the product, 2-hydroxy-6-oxo-2,4-heptadienoic acid, over time. acs.orgsemanticscholar.org This measurement is crucial for characterizing enzyme behavior under different conditions, such as variations in pH and temperature. acs.org
Table 1: Kinetic Parameters Related to this compound Derivatives
| Compound | Enzyme | Parameter | Value | Source |
|---|---|---|---|---|
| 2-hydroxy-6-oxo-2,4-heptadienoic acid | BLC23O (extradiol dioxygenase) | Molar Extinction Coefficient (ε) | 13,800 M⁻¹cm⁻¹ | acs.orgsemanticscholar.org |
This table presents the molar extinction coefficients used to quantify the enzymatic production of 2-hydroxy-6-oxo-2,4-heptadienoic acid and a related compound, which is essential for calculating specific enzyme activity.
In studies of toluene (B28343) metabolism by certain marine and freshwater pseudomonads, 2-hydroxy-6-oxohepta-2,4-dienoic acid was identified as one of the liberated organic products. ebi.ac.uk The kinetics of its reaccumulation were studied, showing that while maximal velocities were high, the specific affinities were lower than for the primary substrate, toluene. ebi.ac.uk
The specific structure of this compound derivatives is critical for their interaction with enzymes. To probe the structural requirements of maleylacetone cis-trans isomerase, various isomers of 6-oxo-2,4-heptadienoic acid and its methyl esters were synthesized. researchgate.net This research suggested that the enzyme binds to its substrate, maleylacetone, in the region of the 6-oxo function as well as by its carboxyl group. researchgate.net This indicates that both the keto group and the carboxylic acid moiety are essential structural features for proper recognition and binding by the enzyme's active site.
Further studies have investigated derivatives like trichostatic acid, which features a this compound backbone, for their potential as enzyme inhibitors. ontosight.ai The unique chemical structure, including various substitutions on the main chain, is fundamental to predicting its interaction with biological molecules and its potential to inhibit proteins involved in disease pathways. ontosight.ai
Role in Cellular Signaling Pathways and Molecular Interactions
While specific signaling pathways involving this compound are not extensively documented, its analogs have been linked to cellular processes. An analog, (E)-2,6-Dimethyl-2,5-heptadienoic acid, is known to be involved in cell signaling. chemfont.ca The presence of a carboxylic acid group and an unsaturated hydrocarbon chain makes these compounds reactive and able to participate in various molecular interactions within the cell. ontosight.ai
Modulation of Biochemical Pathways by this compound and its Derivatives
Derivatives of this compound can serve as intermediates in complex biosynthetic pathways. A notable example is 2,6-dimethyl-3,5,7-trihydroxy-7-(3′-amino-5′-hydroxyphenyl)-2,4-heptadienoic acid (P8/1-OG), which is a tetraketide product of the RifA polypeptide and an intermediate in the biosynthesis of the ansamycin (B12435341) antibiotic rifamycin (B1679328). pnas.orgpnas.org The engineered biosynthesis of this complex molecule in E. coli highlights its role as a building block in the production of pharmacologically important compounds. pnas.org
The concentration of this compound itself can be modulated within biological systems. For example, in the transition from white garlic to black garlic, the normalized area of this compound was observed to be halved. mdpi.com Compounds found in garlic are known to modulate the activity of several enzymes involved in cell physiology, including nitric oxide synthase and cyclooxygenase-2. mdpi.com Furthermore, in the context of microbial metabolism, 2-hydroxy-6-oxohepta-2,4-dienoic acid is a product in the toluene degradation pathway in Pseudomonas species. ebi.ac.uk
Biological Functions in Cellular Energy Storage and Membrane Structure
As a fatty acid, this compound is part of a class of molecules essential for fundamental biological functions, including energy storage and the formation of cell membranes. ontosight.aiontosight.ai Fatty acids are the primary components of lipids, which serve as a major energy reserve in organisms. ontosight.ai
The structural role of these molecules is equally critical. Unsaturated fatty acids are key constituents of phospholipids, the molecules that form the bilayer of cell membranes. ontosight.ai The presence and configuration of double bonds in the fatty acid tails influence the fluidity and permeability of these membranes. ontosight.ai A derivative, (E)-2,6-Dimethyl-2,5-heptadienoic acid, has been identified as a membrane component and is recognized for its role as an energy source. chemfont.ca
Antimicrobial and Antioxidant Properties of this compound Analogs
Analogs of this compound have been investigated for their potential bioactive properties, including antimicrobial and antioxidant effects.
A study on secondary metabolites from the fungus Paraphoma radicina led to the isolation of a novel polyketide-amino acid hybrid. researchgate.net Comprehensive analysis of this new compound indicated it contained a 5-methyl-6-oxo-2,4-heptadienoic acid substructure linked to isoleucinol. researchgate.net While this specific compound did not show potent antifungal activity on its own, other compounds isolated in the same study demonstrated synergistic antifungal effects when combined with the clinical drug amphotericin B. researchgate.net
Other research has explored different analogs and their biological activities. Trichostatic acid, a more complex derivative, is noted for its potential pharmacological applications, with structurally similar compounds having been investigated for antimicrobial properties. ontosight.ai Similarly, preliminary studies on 2,6-Heptadienoic acid, 4-ethyl-, (2E)- suggest it may possess antimicrobial and antioxidant capabilities.
Table 2: Bioactive Properties of Selected this compound Analogs
| Analog Name/Structure | Observed Property | Source |
|---|---|---|
| Polyketide-amino acid hybrid containing a 5-methyl-6-oxo-2,4-heptadienoic acid moiety | Evaluated for antifungal activity; other co-isolated compounds showed synergistic effects. | researchgate.net |
| Trichostatic acid (7-(4-(dimethylamino)phenyl)-4,6-dimethyl-7-oxo-2,4-heptadienoic acid) | Potential as a pharmacological agent; similar structures show antimicrobial properties. | ontosight.ai |
| 2,6-Heptadienoic acid, 4-ethyl-, (2E)- | Suggested antimicrobial and antioxidant properties. |
| 2,6-Hexadecadiynoic Acid (A diynoic, not dienoic, analog) | Potent activity against Mycobacterium tuberculosis. | |
This table summarizes the reported antimicrobial and antioxidant properties of various compounds structurally related to this compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-2,6-Dimethyl-2,5-heptadienoic acid |
| 2,6-dimethyl-3,5,7-trihydroxy-7-(3′-amino-5′-hydroxyphenyl)-2,4-heptadienoic acid (P8/1-OG) |
| 2,6-Heptadienoic acid, 4-ethyl-, (2E)- |
| 2,6-Hexadecadiynoic Acid |
| 2-hydroxy-6-oxo-2,4-heptadienoic acid |
| 2-hydroxy-6-oxohepta-2,4-dienoic acid |
| 2-methylmuconic acid |
| 5-methyl-6-oxo-2,4-heptadienoic acid |
| 6-oxo-2,4-heptadienoic acid |
| Amphotericin B |
| Isoleucinol |
| Maleylacetone |
| Toluene |
Evaluation of Fungicidal Activity against Specific Microorganisms
Research into the direct fungicidal properties of this compound is limited in publicly available scientific literature. However, studies on closely related compounds and derivatives that incorporate the this compound structure provide valuable insights into its potential as an antifungal agent. These investigations have primarily focused on metabolites isolated from microorganisms and have evaluated their activity against a range of fungi.
Detailed Research Findings
A study on the secondary metabolites from the marine sediment-derived fungus Paraphoma radicina FB55 led to the isolation of a novel compound containing a 5-methyl-6-oxo-2,4-heptadienoic acid moiety linked to isoleucinol. researchgate.netresearchgate.net This complex molecule was evaluated for its antifungal activity. While the compound itself did not demonstrate potent antifungal effects when used alone, it exhibited a synergistic relationship with the conventional antifungal drug amphotericin B. researchgate.net This synergy resulted in a lower minimum inhibitory concentration (MIC) of amphotericin B against pathogenic yeasts, suggesting that the heptadienoic acid derivative may enhance the efficacy of existing antifungal treatments. researchgate.net
Further research has identified other derivatives of heptadienoic acid with notable fungicidal properties. For instance, 2,6-Dimethyl-6-hydroxy-2E,4E-hepta-2,4-diene acid has been reported to possess good fungicidal activity. researchgate.net Additionally, (2E,4E)-7-hydroxyhepta-2,4-dienoic acid has been identified as a constituent of an acyl depsipeptide with antifungal capabilities. researchgate.net
The fungicidal potential of the broader class of dienoic acids is also exemplified by (2E,4E)-hexa-2,4-dienoic acid, commonly known as sorbic acid, which is a well-documented food preservative with established antimicrobial activity. ebi.ac.uk The structural similarity between sorbic acid and this compound suggests that the latter may also possess inherent, though perhaps modest, antifungal characteristics.
The following table summarizes the findings on the antifungal activity of compounds containing the this compound core structure.
| Compound/Derivative | Microorganism(s) Tested | Observed Fungicidal Activity |
| 5-methyl-6-oxo-2,4-heptadienoic acid-isoleucinol hybrid | Human pathogenic yeast | Not potent alone, but synergistic with amphotericin B, lowering its effective concentration. researchgate.net |
| 2,6-Dimethyl-6-hydroxy-2E,4E-hepta-2,4-diene acid | Not specified in source | Reported to have good fungicidal activities. researchgate.net |
| (2E,4E)-7-hydroxyhepta-2,4-dienoic acid (as part of a depsipeptide) | Not specified in source | Component of a molecule with antifungal activity. researchgate.net |
Derivatives and Analogs of 2,4 Heptadienoic Acid: Design, Synthesis, and Characterization
Synthesis of Substituted 2,4-Heptadienoic Acid Derivatives
The synthesis of derivatives of this compound is achieved through various strategic approaches, often tailored to introduce specific functional groups or stereochemical configurations. A notable method involves the reaction of 2,4,6-trimethylpyrylium salts to produce 2,4-dimethyl-6-oxo-2,4-heptadienoic acid derivatives. kochi-tech.ac.jptamug.edu This approach provides a pathway to incorporate alkyl substituents onto the dienyl skeleton.
Another significant area of synthesis has focused on the 6-oxo-2,4-heptadienoic acid isomers, which are valuable as analogs for investigating enzymatic mechanisms. researchgate.net The synthesis of these compounds, including 6-oxo-2(Z),4(E)-heptadienoic acid and the methyl esters of the (2E,4Z), (2Z,4Z), and (2E,4E) isomers, has been systematically undertaken. researchgate.net These syntheses allow for a detailed examination of how the geometry of the double bonds influences the molecule's properties and interactions. For instance, the base-catalyzed hydrolysis of the methyl ester of the 2Z,4Z isomer was found to yield the 2Z,4E acid, indicating an isomerization under these conditions. researchgate.net
More complex derivatives have also been synthesized. For example, compounds featuring a heptadienoic acid backbone have been functionalized with a cyclopentyl ring and a side chain containing a chlorophenoxy group. ontosight.ai The synthesis of such intricate molecules involves multi-step sequences that may include the formation of the cyclopentane (B165970) ring, introduction of double bonds, and attachment of various side chains. ontosight.ai
| Derivative Class | Synthetic Precursors | Key Reactions | Resulting Derivative Example |
| Alkyl-substituted Oxo-heptadienoic Acids | 2,4,6-Trimethylpyrylium salts | Ring-opening/rearrangement | 2,4-Dimethyl-6-oxo-2,4-heptadienoic acid kochi-tech.ac.jptamug.edu |
| Isomeric Oxo-heptadienoic Acids | Various precursors for specific isomers | Stereocontrolled synthesis, Isomerization | Methyl 6-oxo-2(Z),4(Z)-heptadienoate researchgate.net |
| Complex Heterocyclic Derivatives | Heptadienoic acid backbone, pyrimidine (B1678525) precursors | Multi-step coupling and functionalization | (2Z,5S,6E)-7-[4-(4-Fluorophenyl)...]-5-hydroxy-2,6-heptadienoic acid cymitquimica.com |
This table summarizes various synthetic strategies for producing derivatives of this compound.
Structure-Activity Relationship (SAR) Studies of Modified this compound Scaffolds
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological or chemical function. The synthesis of the four isomers of 6-oxo-2,4-heptadienoic acid was specifically undertaken to probe the structural requirements of the enzyme maleylacetone cis-trans isomerase. researchgate.netresearchgate.net These studies help to elucidate how the enzyme recognizes and binds its substrate, with the geometry of the dienoic acid moiety being a critical determinant. researchgate.net
In the context of medicinal chemistry, derivatives of heptadienoic acid are integral to complex natural product analogs, such as migrastatin (B49465). SAR studies on migrastatin-core analogs, where the heptadienoic acid portion is modified, aim to identify more potent inhibitors of tumor cell migration. openrepository.comnih.gov Modifications can include altering the macrocycle ring size or changing the functionality within the ring, which indirectly involves the heptadienoic acid chain. openrepository.com
The introduction of different functional groups can lead to varied biological activities. For instance, derivatives incorporating a cyclopentane ring are investigated as potential prostaglandin (B15479496) analogs, while those with a chlorophenoxy moiety are explored as candidate insecticides or acaricides. ontosight.ai Similarly, the presence of a pyrimidine ring in a heptadienoic acid derivative suggests potential interactions with biological targets relevant to medicinal chemistry. cymitquimica.com The enzymatic cleavage of related compounds can produce derivatives like 2-hydroxy-6-oxo-2,4-heptadienoic acid, and understanding the kinetics of such processes is key to defining their biological role. acs.org
| Structural Modification | Scaffold | Observed/Potential Activity | Reference |
| Isomeric changes (E/Z) | 6-Oxo-2,4-heptadienoic acid | Altered interaction with maleylacetone cis-trans isomerase | researchgate.net |
| Macrocyclization | Migrastatin-core analogs | Inhibition of tumor cell migration | openrepository.comnih.gov |
| Addition of cyclopentyl ring | Heptadienoic acid | Prostaglandin-like activity | ontosight.ai |
| Addition of chlorophenoxy group | Heptadienoic acid | Potential insecticide/acaricide properties | ontosight.ai |
This table illustrates the relationship between structural modifications of this compound derivatives and their biological or chemical activities.
Stereochemical Influences on Derivative Functionality
The stereochemistry of this compound derivatives plays a profound role in their chemical properties and biological function. The spatial arrangement of substituents, particularly around the double bonds (E/Z isomerism) and chiral centers (R/S configuration), is critical. ontosight.ai
The study of the four geometric isomers of 6-oxo-2,4-heptadienoic acid highlights the importance of double bond configuration. researchgate.netacs.org The stability and reactivity of these isomers differ, and their interaction with enzymes is highly specific to a particular stereochemical arrangement. researchgate.netresearchgate.net For example, attempts to synthesize the (2Z,4Z) acid via hydrolysis of its ester led instead to the more stable (2Z,4E) acid, demonstrating the influence of stereochemistry on the product outcome of a reaction. researchgate.net
In more complex derivatives, such as those containing multiple chiral centers, the precise three-dimensional structure is paramount. For a compound like (2Z,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-2,6-heptadienoic acid, the specific (2Z, 5S, 6E) configuration is essential for its defined chemical identity and, consequently, its interaction with biological targets. cymitquimica.com The characterization of these molecules requires sophisticated techniques like NMR spectroscopy and mass spectrometry to confirm their exact stereochemistry. ontosight.ai The nomenclature itself, using descriptors like 'E' (entgegen) and 'Z' (zusammen), is fundamental to describing these distinct spatial arrangements. ontosight.aiiupac.org
| Stereoisomer Example | Key Stereochemical Feature | Functional Implication | Reference |
| 6-Oxo-2(Z),4(Z)-heptadienoic acid ester | (2Z,4Z) configuration | Isomerizes to the more stable (2Z,4E) acid upon hydrolysis | researchgate.net |
| (2Z,5S,6E)-7-[...]-5-hydroxy-2,6-heptadienoic acid | Specific combination of E/Z and R/S centers | Defines interaction with biological targets | cymitquimica.com |
| Maleylacetone vs. Fumarylacetone | cis vs. trans isomerization | Substrate specificity for maleylacetone cis-trans isomerase | researchgate.net |
This table demonstrates how the specific stereochemistry of this compound derivatives influences their properties and function.
Functionalization Strategies and Chemical Transformations of Derivatives
Once this compound derivatives are synthesized, they can undergo further chemical transformations to create more complex molecules or to introduce specific functionalities. These strategies are vital for building sophisticated molecular architectures and for creating libraries of compounds for screening purposes.
A prominent example of such a transformation is the use of ring-closing metathesis (RCM). In the synthesis of migrastatin analogs, a precursor containing a heptadienoic acid moiety is acylated onto a core structure. nih.gov The terminal alkene of the heptadienoic acid chain then participates in an RCM reaction with another alkene in the molecule to form a macrocycle. openrepository.comnih.gov This strategy is a powerful tool for converting a linear dienoic acid derivative into a cyclic structure.
Another functionalization strategy involves the selective chemical manipulation of different parts of the molecule. In studies of complex natural products containing a dienoate moiety, such as salarin C, the targeted opening of a vinyl epoxide group can be achieved to produce diol or methoxy-hydroxy derivatives. mdpi.com These transformations are performed to generate more polar analogs for SAR studies without altering the sensitive dienoate system. mdpi.com Such selective reactions demonstrate how a synthesized derivative can serve as a platform for further chemical diversification.
Modern catalytic methods also offer novel ways to functionalize these structures. While not applied directly to this compound in the cited literature, iron-catalyzed C-H functionalization strategies, which allow for the formation of new bonds at previously unreactive positions, represent a frontier in chemical synthesis that could be applied to these derivatives. nih.gov
Advanced Analytical and Spectroscopic Characterization of 2,4 Heptadienoic Acid and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,4-heptadienoic acid, providing insights into its carbon framework and the stereochemistry of its double bonds. Both ¹H and ¹³C NMR are utilized to piece together the molecule's connectivity and geometry.
In ¹H NMR spectra of conjugated dienoic acids like this compound, the olefinic protons (those attached to the double-bonded carbons) typically resonate in the downfield region, generally between 5.0 and 8.0 ppm. cdnsciencepub.comtandfonline.com The coupling constants (J-values) between these protons are particularly diagnostic of the double bond geometry. A large coupling constant (typically 15 Hz) between two adjacent vinyl protons is indicative of a trans configuration, while a smaller coupling constant (around 10.5 Hz) suggests a cis configuration. tandfonline.com For instance, in the ¹H NMR spectrum of methyl trans-2,cis-4-heptadienoate, a metabolite, the β-hydrogen appears as a quartet with coupling constants of Jαβ=15 Hz and Jβγ=10.5 Hz, confirming the trans and cis assignments, respectively. tandfonline.com The protons of the terminal methyl group and the methylene (B1212753) group appear further upfield.
Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of Heptadienoic Acid
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| Methyl trans-2,cis-4-heptadienoate | ¹H | 7.61 | quartet, Jαβ=15, Jβγ=10.5 | =CH-β | tandfonline.com |
| ~6.0 | multiplet | =CH-α,γ,δ | tandfonline.com | ||
| 3.71 | singlet | -COOCH₃ | tandfonline.com | ||
| 2.28 | broad quintet | -CH₂-Me | tandfonline.com | ||
| 1.00 | triplet | -CH₃ | tandfonline.com | ||
| 1,3,5-Trimethyl-6,8-dioxabicyclo[3.2.1]oct-2-en-7-one | ¹³C | 174.0 | - | CO | sci-hub.se |
| 137.3 | - | 3-C | sci-hub.se | ||
| 122.6 | - | 2-CH | sci-hub.se | ||
| 107.3 | - | 5-C | sci-hub.se | ||
| 76.2 | - | 1-C | sci-hub.se | ||
| 38.7 | - | 4-CH₂ | sci-hub.se | ||
| 23.8 | - | 5-CH₃ | sci-hub.se | ||
| 21.8 | - | 3-CH₃ | sci-hub.se | ||
| 18.0 | - | 1-CH₃ | sci-hub.se |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound and its metabolites, even in complex biological matrices. tandfonline.complantarchives.org GC separates the volatile components of a mixture before they are introduced into the mass spectrometer for detection.
In the mass spectrum of methyl 2,4-heptadienoate, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 140. tandfonline.com A prominent fragment ion at m/z 81 corresponds to the loss of the methoxycarbonyl group (•COOCH₃), while a fragment at m/z 111 results from the loss of the terminal ethyl group. tandfonline.com This fragmentation pattern is characteristic and aids in its identification. The NIST WebBook provides mass spectral data for derivatives such as ethyl 6-methyl-2,4-heptadienoic acid, which shows a molecular weight of 168.2328. nist.gov
GC-MS has been used to identify this compound derivatives in various natural sources, including actinomycetes from mangrove sediments. plantarchives.org In one study, ethyl 6-methyl-2,4-heptadienoic acid was identified with a retention time of 17.83 minutes. plantarchives.org The identification is typically confirmed by comparing the obtained mass spectrum with reference spectra in databases like the NIST (National Institute of Standard and Technology) library. plantarchives.org
Metabolites such as 2-hydroxy-6-oxo-2,4-heptadienoic acid have also been characterized. umaryland.edu This compound has a monoisotopic molecular weight of 155.034. umaryland.edu
Table 2: GC-MS Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Mass Fragments (m/z) | Reference |
|---|---|---|---|---|---|
| This compound | C₇H₁₀O₂ | 126.15 | Not specified | Not specified | nih.gov |
| Methyl trans-2,cis-4-heptadienoate | C₈H₁₂O₂ | 140.18 | Not specified | 140 (M⁺), 111, 81 | tandfonline.com |
| Ethyl 6-methyl-2,4-heptadienoic acid | C₁₀H₁₆O₂ | 168.23 | 17.83 | Not specified | plantarchives.org |
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of isomers of this compound and for assessing the purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is particularly useful for separating isomers of conjugated fatty acids. nih.gov For instance, reverse-phase HPLC can be used to separate different geometric isomers (cis/trans) of dienoic acids. nih.gov The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. In one instance, a mixture of isomers of oxooctadecadienoate was successfully separated using a Nucleosil® 100-5 column with a hexane-diethyl ether mobile phase, yielding distinct retention times for each isomer. tandfonline.com
GC is widely used for the analysis of volatile derivatives of fatty acids, such as their methyl esters. tandfonline.com The retention time of a compound on a GC column is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification by comparison with authentic standards. tandfonline.com For example, the methyl ester of trans-2,cis-4-heptadienoic acid was isolated and its retention time was compared on various GC columns (PEG-20M, DEGS, Reoplex 400, Silicone DC-QF1) to confirm its identity. tandfonline.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound.
IR spectroscopy is used to identify characteristic vibrations of molecular bonds. For a conjugated carboxylic acid like this compound, the IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxyl group appears as a broad band between 2500 and 3300 cm⁻¹. The C=C stretching vibrations of the conjugated double bonds are observed in the 1600-1650 cm⁻¹ region. tandfonline.com The geometry of the double bonds can also be inferred from the IR spectrum; trans double bonds typically show a strong absorption band around 960-995 cm⁻¹, while cis double bonds have weaker absorptions at different frequencies. tandfonline.comocl-journal.org For example, the IR spectrum of methyl trans-2,cis-4-heptadienoate shows characteristic bands at 1305, 1278, and 868 cm⁻¹. tandfonline.com
UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems. The conjugated diene system in this compound results in a strong absorption in the UV region. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. For methyl trans-2,cis-4-heptadienoate, the λmax is observed at 263 nm. tandfonline.com The specific λmax can help distinguish between different isomers, as the geometry of the conjugated system influences the electronic transitions.
Table 3: Spectroscopic Data (IR and UV-Vis) for a this compound Derivative
| Compound | Spectroscopic Technique | Characteristic Absorption | Reference |
|---|---|---|---|
| Methyl trans-2,cis-4-heptadienoate | IR (liquid film, cm⁻¹) | 2960, 1720, 1640, 1605, 1434, 1305, 1278, 995, 960, 868 | tandfonline.com |
| UV-Vis (in ethanol, nm) | λmax = 263 (log ε = 4.212) | tandfonline.com |
Application of Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to elucidate the mechanisms of chemical and enzymatic reactions. Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are incorporated into the molecule, and their journey through metabolic pathways is monitored using techniques like mass spectrometry and NMR spectroscopy. mdpi.comresearchgate.net
Deuterium labeling has been employed to study fatty acid metabolism. mdpi.com For example, deuterium-labeled fatty acids can be administered, and their conversion to various products can be tracked by HPLC-MS. nih.gov This approach allows for the quantitative analysis of fatty acid oxidation and other metabolic transformations. metsol.com In one study, deuterium labeling was used to investigate the enzyme-catalyzed cis-trans isomerization of a related compound, maleylacetone (4-hydroxy-6-oxo-2,4-heptadienoic acid). cdnsciencepub.com By synthesizing monodeuterated isotopomers and analyzing the reaction products by ¹H NMR, researchers were able to probe the detailed mechanism of the isomerization reaction. cdnsciencepub.com
¹³C-labeling is another valuable tool, particularly for metabolic flux analysis. springernature.comnih.gov By providing a ¹³C-labeled substrate, such as ¹³C-glucose, to a biological system, the incorporation of ¹³C into various metabolites, including organic acids, can be measured by GC-MS or NMR. researchgate.netmdpi.com This information helps to map out metabolic pathways and quantify the flow of carbon through the network. For instance, reciprocal labeling experiments, which use a uniformly ¹³C-labeled primary carbon source and a naturally labeled cosubstrate, can help identify metabolites derived from the cosubstrate. researchgate.net Experiments with ¹³C-labeled precursors have also been used to identify the products formed in prebiotic synthesis scenarios. nih.gov
Emerging Research Applications and Biotechnological Potential of 2,4 Heptadienoic Acid
Utilization as a Building Block in Complex Organic Synthesis
The unique structural features of 2,4-heptadienoic acid, including its conjugated diene system and a carboxylic acid functional group, make it a valuable synthon, or building block, in the field of organic chemistry. Chemists can exploit the reactivity of the double bonds and the carboxylic acid to construct more complex molecular architectures.
For instance, derivatives of heptadienoic acid have been instrumental in the asymmetric synthesis of key chiral molecules. In one example, (E)-2,6-heptadienoic acid was used as a starting material to prepare (R)-3-isopropenyl-6-heptenoic acid, a crucial chiral synthon for the synthesis of a component of the California red scale pheromone. cdnsciencepub.com This synthesis highlights the utility of heptadienoic acid derivatives in creating stereochemically defined molecules, which is of paramount importance in the synthesis of biologically active compounds.
Furthermore, various isomers of 6-oxo-2,4-heptadienoic acid have been synthesized to investigate the structural requirements of the enzyme maleylacetone cis-trans isomerase. researchgate.netresearchgate.netacs.org These studies demonstrate how synthetic analogues of this compound can serve as molecular probes to elucidate enzymatic mechanisms. The synthesis of these derivatives often involves multi-step reactions, showcasing the versatility of the heptadienoic acid scaffold in chemical transformations. researchgate.net
Contributions to Natural Product Synthesis and Analog Generation
This compound and its derivatives are not only synthetic curiosities but are also found in nature and play a role in the biosynthesis and synthesis of complex natural products.
A significant example is the involvement of a this compound derivative in the biosynthesis of the ansamycin (B12435341) antibiotic, rifamycin (B1679328). tandfonline.comnih.govswissbiotech.orgnih.gov The intermediate, 2,6-dimethyl-3,5,7-trihydroxy-7-(3´-amino-5´-hydroxyphenyl)-2,4-heptadienoic acid (P8/1-OG), is a key precursor in the assembly of the rifamycin backbone. tandfonline.comnih.govnih.gov The engineered biosynthesis of this precursor in Escherichia coli has been a significant achievement in metabolic engineering. nih.govnih.gov
Furthermore, derivatives of heptadienoic acid are utilized in the laboratory synthesis of natural product analogs. For example, (E)-hepta-2,6-dienoic acid has been coupled with other molecular fragments to create analogs of migrastatin (B49465), a natural product that inhibits tumor cell migration. openrepository.commdpi.com These synthetic efforts are crucial for structure-activity relationship studies, aiming to develop more potent and selective therapeutic agents. openrepository.com
Additionally, a naturally occurring polyketide-amino acid hybrid compound, isolated from the fungus Paraphoma radicina, contains a 5-methyl-6-oxo-2,4-heptadienoic acid moiety linked to isoleucinol. researchgate.netresearchgate.net This discovery underscores the presence of the this compound framework within the diverse chemical structures of natural products.
Potential in Agricultural Chemistry (e.g., Plant Growth Regulation, Weed Control)
Emerging research suggests that this compound and its derivatives may have applications in the agricultural sector. The presence of this fatty acid has been detected in various plants, indicating a potential role in plant physiology.
For instance, this compound has been identified as a phytochemical in the leaves and fruits of the Cornelian cherry (Cornus mas L.). jrespharm.com In a study on barley (Hordeum vulgare), the relative levels of the methyl ester of this compound were found to increase in all genotypes when grown under low-temperature conditions. nih.gov This suggests a possible involvement of this compound in the plant's response to cold stress. nih.gov
While direct evidence for the use of this compound as a plant growth regulator or herbicide is still developing, the known biological activities of structurally related compounds are noteworthy. For example, some bacteria from the genus Burkholderia are known for their ability to promote plant growth and act as biocontrol agents. researchgate.net Interestingly, a strain of Pseudomonas cepacia has been shown to transform the pollutant m-trifluoromethyl phenol (B47542) into 7,7,7-trifluoro-2-hydroxy-6-oxo-2,4-heptadienoic acid, highlighting a potential role for such compounds in bioremediation within agricultural environments. researchgate.net
Role in Materials Science and Polymer Chemistry
The conjugated diene system within the backbone of this compound presents opportunities for its use in materials science and polymer chemistry. The presence of multiple double bonds makes the molecule susceptible to polymerization reactions. ontosight.ai
Specifically, the conjugated diene structure of 2,6-heptadienoic acid enables it to undergo radical polymerization to form polyesters. vulcanchem.com This suggests that this compound could also be a valuable monomer for the synthesis of polymers with potentially tunable properties. While specific studies on the polymerization of this compound are not extensively documented, the general reactivity of dienoic acids points towards this potential application. ontosight.ai
The synthesis of novel vinylcyclopropane (B126155) phosphonic acids, which are monomers used to create crosslinked polymers with low shrinkage, further illustrates the broader potential of functionalized small molecules in polymer synthesis. researchgate.net Although not directly derived from this compound, this research highlights the ongoing development of new monomers for advanced materials.
Sustainable Production Methods and Biocatalysis for Industrial Applications
The development of sustainable and environmentally friendly methods for chemical production is a key focus of modern biotechnology. This compound and its derivatives are prime candidates for biocatalytic and microbial production routes.
A landmark achievement in this area is the engineered biosynthesis of the rifamycin precursor, 2,6-dimethyl-3,5,7-trihydroxy-7-(3´-amino-5´-hydroxyphenyl)-2,4-heptadienoic acid (P8/1-OG), in Escherichia coli. nih.govnih.gov This was accomplished by introducing a set of genes from the rifamycin-producing bacterium Amycolatopsis mediterranei and other organisms into E. coli, effectively creating a microbial factory for this complex molecule. nih.govnih.gov This work provides a foundation for the heterologous production of other valuable polyketides derived from the aminoshikimic acid pathway. nih.govoup.com
Furthermore, natural microbial production of this compound has been observed. The yeast Sporobolomyces odorus is known to produce trans-2,cis-4-heptadienoic acid in its culture broth. researchgate.netoup.com This discovery opens the door to optimizing fermentation conditions for the large-scale production of this specific isomer.
Biocatalysis, the use of enzymes to perform chemical transformations, also holds promise for the synthesis of this compound and its derivatives. For example, the enzyme pyrocatechase from Pseudomonas arvilla C-1 catalyzes the cleavage of catechol derivatives, leading to the formation of muconic acid derivatives, which share structural similarities with oxidized forms of heptadienoic acid. ebi.ac.uk The study of such enzymes could lead to the development of novel biocatalytic routes for the production of functionalized dienoic acids.
Future Research Directions and Challenges in 2,4 Heptadienoic Acid Research
Exploration of Uncharted Biosynthetic Pathways and Enzymes
While the biosynthesis of many fatty acids is well-documented, the specific pathways leading to 2,4-heptadienoic acid, particularly in diverse organisms, remain partially uncharted. Research has primarily focused on analogous compounds like sorbic acid and complex polyketides that share structural motifs. For instance, the biosynthesis of ansamycin (B12435341) antibiotics involves intermediates such as 2,6-dimethyl-3,5,7-trihydroxy-7-(3´-amino-5´-hydroxyphenyl)-2,4-heptadienoic acid, which is assembled by a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system. pnas.org The enzymes and genetic clusters responsible for producing simpler C7 dienoic acids are not as well characterized.
Future research should prioritize the discovery and characterization of novel enzymes, such as specific ketosynthases, dehydratases, and reductases, that are involved in the precise formation of the 2,4-diene system in heptadienoic acid. Investigating microorganisms from unique environments, such as the marine fungus Trichoderma sp., which produces sorbicillinoid analogues, could reveal novel biosynthetic machinery. researchgate.net Furthermore, understanding the pathways for related metabolites, like 2-hydroxy-6-oxo-2,4-heptadienoic acid, which is a product of catechol cleavage in some bacteria, could provide insights into the enzymatic logic for modifying the heptadienoic backbone. google.comebi.ac.uk
Rational Design and Engineering of Microbial Strains for Enhanced this compound Production
The microbial production of specialty fatty acids is a rapidly advancing field. Metabolic engineering of tractable hosts like Escherichia coli and yeast offers a promising route for the sustainable production of this compound. pnas.orgnih.gov Researchers have successfully reconstituted complex biosynthetic pathways in E. coli, such as the one for an ansamycin precursor, demonstrating the feasibility of producing intricate polyketides in heterologous hosts. pnas.orgtandfonline.com This work involved assembling genes from different organisms, such as Amycolatopsis mediterranei and Actinosynnema pretiosum, and optimizing their expression. pnas.org
A significant challenge is the efficient supply of precursor molecules, such as acetyl-CoA and malonyl-CoA, and the functional expression of large, multi-domain PKS enzymes. pnas.org Future strategies should focus on:
Pathway Optimization: Overexpressing native genes and deleting competing pathway genes to channel metabolic flux towards the desired product. nih.gov
Enzyme Engineering: Modifying PKS and NRPS modules to alter substrate specificity and product chain length, potentially creating novel derivatives.
Host Strain Improvement: Developing robust microbial chassis that can tolerate higher concentrations of the fatty acid product and exhibit increased resistance to metabolic stress.
Below is a table summarizing examples of engineered microbial systems for producing related polyketide compounds.
| Engineered Organism | Target Compound/Intermediate | Key Genes/Pathways Manipulated | Reference |
| Escherichia coli | 2,6-dimethyl-3,5,7-trihydroxy-7-(3´-amino-5´-hydroxyphenyl)-2,4-heptadienoic acid | Hybrid AHBA pathway (rif and asm genes), pccB, accA1 | pnas.org |
| Escherichia coli | cis,cis-Muconic acid | pobA, aroY, catA, overexpression of ubiC, aroF, aroE, aroL | nih.gov |
| Amycolatopsis mediterranei | Aminoshikimic acid (ASA) | Overexpression of rifI gene | nih.gov |
Identification of Novel Biological Targets and Interaction Mechanisms
The biological significance of this compound is not yet fully understood, though unsaturated fatty acids, in general, are known to be vital components of cell membranes and precursors for signaling molecules. ontosight.aiontosight.ai The specific configuration of the double bonds in different isomers, such as (2E,4E) and (2E,4Z), likely influences their interaction with biological systems and their metabolic fate. ontosight.aiontosight.ai
Future research must aim to identify specific protein targets, such as enzymes and cellular receptors, that interact with this compound. This could uncover novel roles in metabolic regulation, inflammation, or cell signaling. ontosight.aiontosight.ai For example, derivatives of sorbic acid, a related compound, have been shown to possess antimicrobial properties by potentially inhibiting microbial proliferation. nih.govresearchgate.net Investigating whether this compound or its amides exhibit similar activities could open new avenues for therapeutic development. Studies on its metabolism, including how it is broken down or modified within the cell, are also crucial. For instance, 2-hydroxy-6-oxo-2,4-heptadienoic acid is a known metabolite in the degradation pathway of certain aromatic compounds by Pseudomonas. google.com
Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
Accurate detection and quantification of this compound and its isomers are essential for both biological and environmental studies. Current analytical methods rely on established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.senist.govpulsus.com While powerful, these methods may face challenges when analyzing complex biological or environmental samples where the compound is present in trace amounts.
The development of more sensitive and selective analytical techniques is a key challenge. This includes:
High-Resolution Mass Spectrometry (HRMS): Coupled with liquid chromatography (LC), HRMS can provide precise mass measurements for confident identification in complex matrices.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for unambiguous structure elucidation, especially for novel isomers or derivatives. universiteitleiden.nl
Derivatization Methods: Creating derivatives that enhance ionization efficiency for mass spectrometry or improve chromatographic separation can significantly lower detection limits.
The table below summarizes key analytical techniques used for the characterization of this compound and its derivatives.
| Analytical Technique | Application | Reference |
| NMR Spectroscopy | Structure elucidation, stereochemistry determination | sci-hub.seuniversiteitleiden.nl |
| Mass Spectrometry (MS) | Molecular weight determination, structural analysis | nist.govnih.gov |
| Gas Chromatography (GC) | Separation of volatile derivatives | nist.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers and non-volatile compounds | acs.org |
Investigations into the Ecological and Environmental Roles of this compound
The presence of this compound has been reported in certain plants, such as in the leaves of the Cornelian cherry (Cornus mas). researchgate.net This suggests a potential ecological role, possibly as a defense compound against herbivores or pathogens, similar to other secondary metabolites like sesquiterpene lactones found in sunflowers. researchgate.netresearchgate.net Research into the ecological functions of such compounds is often linked to their potential as natural pesticides or antimicrobial agents.
Future investigations should focus on understanding the biosynthesis and regulation of this compound in plants and microorganisms under different environmental stresses. Exploring its role in plant-insect or plant-microbe interactions could reveal its function in chemical defense. researchgate.net Additionally, understanding its fate and transport in the environment is crucial, especially if it is considered for larger-scale production or agricultural use. Its degradation pathways in soil and water, and its potential impact on non-target organisms, are important areas for future environmental science research.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying 2,4-heptadienoic acid in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with derivatization is widely used due to the compound’s volatility and unsaturated structure. For example, in volatile odor analysis, headspace solid-phase microextraction (HS-SPME) followed by GC-MS achieved a detection limit of 0.71 ± 0.05 µg/L for this compound in plant samples . For non-volatile matrices, liquid chromatography (LC) with UV or diode-array detection may be employed after esterification to improve sensitivity. Ensure calibration curves use certified standards and account for matrix effects via spike-and-recovery experiments.
Q. How can researchers synthesize this compound with high stereochemical purity for mechanistic studies?
- Methodological Answer : A multi-step synthesis involving Wittig or Horner-Wadsworth-Emmons reactions is typical. For instance, α,β-unsaturated aldehydes can undergo controlled oxidation and elongation to introduce conjugated double bonds. Critical steps include protecting group strategies (e.g., silylation for hydroxyl groups) and purification via silica gel chromatography or recrystallization . Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via nuclear Overhauser effect (NOE) NMR experiments.
Q. What are the best practices for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- FT-IR : Identify carboxyl (C=O stretch ~1700 cm⁻¹) and conjugated diene (C=C stretch ~1600 cm⁻¹) functional groups.
- NMR : Use ¹H-¹H COSY and HSQC to assign double-bond geometries (cis/trans) and coupling constants.
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict electronic transitions and compare with experimental UV-Vis spectra .
Advanced Research Questions
Q. How should researchers address contradictions in environmental exposure data for this compound, particularly regarding temporal variability and analyte stability?
- Methodological Answer : Contradictions often arise from inconsistent sample handling and lack of stability validation. Implement a quality control protocol:
- Temporal Variability : Collect longitudinal samples under controlled conditions (e.g., fixed temperature, pH) to assess degradation kinetics .
- Stability Testing : Spiked samples should be stored at -80°C and analyzed at intervals (0h, 24h, 72h) to verify analyte integrity. Use isotopically labeled internal standards (e.g., ¹³C-2,4-heptadienoic acid) to correct for matrix effects .
- Reporting : Document creatinine-adjusted and unadjusted urinary concentrations to enable cross-study comparisons .
Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in eukaryotic systems?
- Methodological Answer : Use isotopic tracing and knockout models:
- Isotopic Labeling : Administer ¹⁴C-labeled this compound to cell cultures or model organisms, then track metabolites via LC-MS/MS.
- Enzyme Inhibition : Apply specific inhibitors (e.g., β-oxidation blockers) to identify rate-limiting steps.
- Genetic Knockouts : Use CRISPR/Cas9 to silence candidate genes (e.g., acyl-CoA dehydrogenases) and observe metabolic disruptions .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar isomers (e.g., 2,5-heptadienoic acid)?
- Methodological Answer : Adjust stationary phase chemistry and mobile phase gradients:
- GC : Use a polar capillary column (e.g., DB-WAX) with a temperature ramp (50°C to 250°C at 5°C/min) to resolve isomers based on boiling points and polarity .
- HPLC : Employ a C18 column with a water-acetonitrile gradient (0.1% formic acid) and monitor at 210 nm. Validate resolution using synthetic isomer standards .
Data Presentation and Reproducibility
Q. What strategies ensure reproducibility in studies involving this compound synthesis or analysis?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis procedures, including solvent purity, catalyst concentrations, and reaction times .
- Open Data : Share raw chromatograms, NMR spectra, and computational input files in supplementary materials.
- Interlaboratory Validation : Collaborate with independent labs to replicate key findings using identical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
